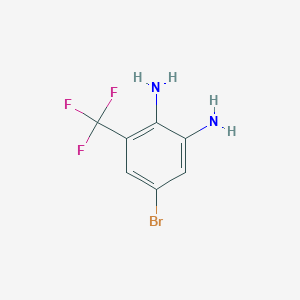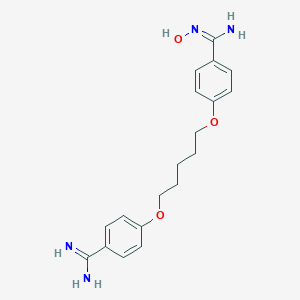
Pentamidine Amidoxime
Vue d'ensemble
Description
Pentamidine is an aromatic diamine with antiprotozoal properties, commonly used for the treatment of human protozoal infections such as African trypanosomiasis. It has been shown to have poor oral bioavailability and central nervous system penetration due to its strong basic amidine functionality. Amidoximes are derivatives of pentamidine that result from the N-hydroxylation of the parent compound. These derivatives are of interest due to their potential biological activities and their role in the metabolism of pentamidine .
Synthesis Analysis
The synthesis of pentamidine amidoximes involves the N-hydroxylation of pentamidine. This process has been demonstrated to be catalyzed by cytochrome P-450 enzymes in rabbit and rat liver microsomes. The formation of monoamidoxime and diamidoxime derivatives of pentamidine has been observed, with the monoamidoxime being the more efficiently formed product . Additionally, prodrugs such as diacetyldiamidoximeester of pentamidine have been synthesized to improve the lipophilicity and oral bioavailability of pentamidine. These prodrugs undergo in vitro and in vivo biotransformation to release the active pentamidine molecule .
Molecular Structure Analysis
The molecular structure of pentamidine amidoximes has been characterized using techniques such as high-performance liquid chromatography and mass spectrometry. The amidoxime functional group is introduced through the N-hydroxylation of the amidine group present in pentamidine. The conformational analysis of these structures is crucial for understanding their biological activity and interaction with biological targets .
Chemical Reactions Analysis
Pentamidine amidoximes undergo further oxidative transformations, which can lead to the formation of amide derivatives. The N-hydroxylated derivatives can also be retroreduced by microsomal fractions, with NADH being preferred over NADPH as a cofactor for this reduction. The biotransformation of pentamidine prodrugs involves the reduction of the amidoxime function and ester cleavage to release the active pentamidine .
Physical and Chemical Properties Analysis
The physical and chemical properties of pentamidine amidoximes, such as solubility, stability, and enzymatic activation, have been studied to improve the drug's characteristics. Prodrugs of pentamidine have been developed to enhance solubility, stability, and oral bioavailability. The amidoxime derivatives have been shown to have reduced antiprotozoal activity compared to the parent compound, and their mutagenicity has been assessed using the Ames test .
Relevant Case Studies
Pentamidine and its derivatives have been studied in various biological contexts. For instance, pentamidine has been reported to exhibit anticancer properties by inhibiting the expression of hypoxia-inducible factor-1α in cancer cells . Additionally, pentamidine analogs have been evaluated for their anti-Pneumocystis carinii pneumonia activity, with some showing greater potency than pentamidine itself . The binding of pentamidine to imidazoline I2 binding sites has been investigated, which may be related to the drug's toxicity . Furthermore, the in vitro activities of pentamidine analogs against bacterial and fungal strains have been screened, identifying promising lead structures for antimicrobial development .
Applications De Recherche Scientifique
Prodrug Development
Pentamidine Amidoxime is a prodrug, meaning it is a medication or compound that, after administration, is metabolized into a pharmacologically active drug. The development of prodrugs of pentamidine aims to improve oral bioavailability and central nervous system penetration, which are limitations of the parent drug pentamidine (Kotthaus et al., 2011). For example, the diacetyldiamidoximeester of pentamidine, a less basic O‐acetylamidoxime prodrug, has greatly improved lipophilicity, potentially enhancing its effectiveness (Clement et al., 2006).
Antileishmanial Agents
Pentamidine Amidoxime derivatives have been synthesized and evaluated as potential antileishmanial agents. Certain amidoxime derivatives exhibited significant in vitro activities against Leishmania donovani promastigotes and were evaluated for their cytotoxicity on human cells (Bouhlel et al., 2010). Similarly, another study synthesized monoamidoxime derivatives and found several with valuable activities against Leishmania donovani promastigotes, offering a potential new approach to antileishmanial therapy (Paloque et al., 2011).
DNA Binding and Anticancer Properties
Pentamidine and its analogues have been studied for their DNA binding properties and potential as chemotherapeutics. An electrochemical DNA-based biosensor was used to test pentamidine and its analogues, providing insights into their interactions with DNA and their potential efficacy as DNA-interacting compounds (Szpakowska et al., 2006). Additionally, pentamidine has been reported to inhibit the expression of hypoxia-inducible factor-1α in cancer cells, suggesting a potential role as a cancer therapeutic agent (Jung et al., 2011).
Enzymatic Activation and Biotransformation
The enzymatic activation and biotransformation of pentamidine amidoxime prodrugs have been extensively studied. This includes understanding their metabolism and the involvement of various enzyme systems in their activation, which is crucial for their effectiveness as therapeutic agents (Clement & Lopian, 2003).
Propriétés
IUPAC Name |
4-[5-[4-[(Z)-N'-hydroxycarbamimidoyl]phenoxy]pentoxy]benzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c20-18(21)14-4-8-16(9-5-14)25-12-2-1-3-13-26-17-10-6-15(7-11-17)19(22)23-24/h4-11,24H,1-3,12-13H2,(H3,20,21)(H2,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UREYBSXWRHBDHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentamidine Amidoxime | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



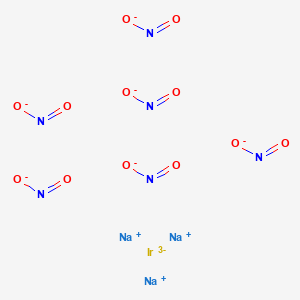
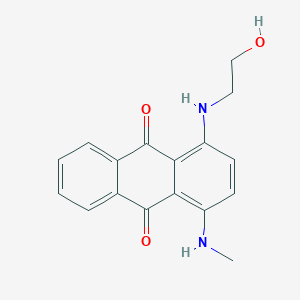
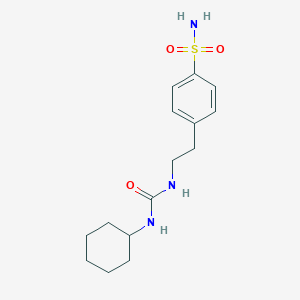
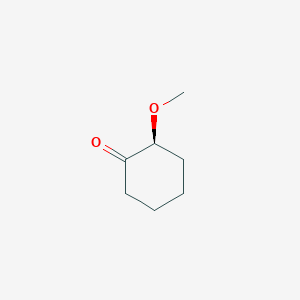
![3-(2-Bromopropanoyl)spiro[benzo[e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one](/img/structure/B134004.png)
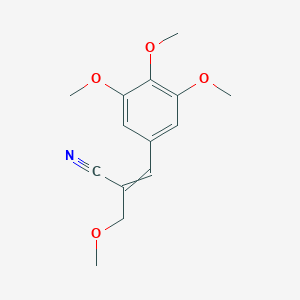
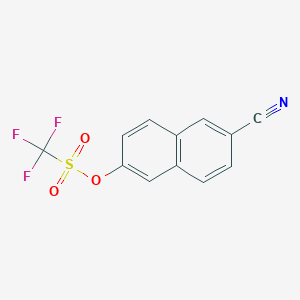
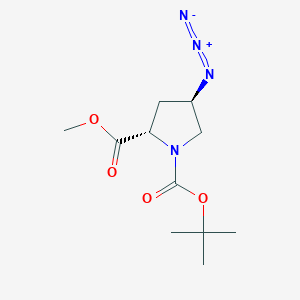
![3-{[(4-Azidobenzoyl)oxy]methyl}-3,4,6,7,8a,8b,9a-heptahydroxy-6a,9-dimethyl-7-(propan-2-yl)dodecahydro-6,9-methanobenzo[1,2]pentaleno[1,6-bc]furan-8-yl 1h-pyrrole-2-carboxylate](/img/structure/B134015.png)
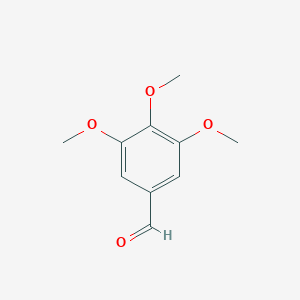
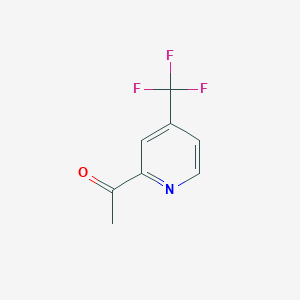
![[(2S,3R,4S,5R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate](/img/structure/B134024.png)
![[2-[[Dimethyl-(1-phenyl-3-prop-2-enoyloxypropan-2-yl)silyl]oxy-dimethylsilyl]-3-phenylpropyl] prop-2-enoate](/img/structure/B134028.png)
